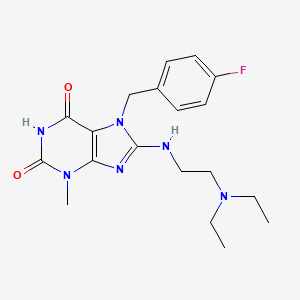

8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

描述

Historical Development of Substituted Purines in Medicinal Chemistry

The exploration of purine derivatives as therapeutic agents began in the mid-20th century with the discovery of natural purine analogs like theophylline and caffeine. Early work focused on methylxanthines, revealing their modulatory effects on phosphodiesterases and adenosine receptors. The 1980s marked a turning point with the systematic modification of purine scaffolds to enhance target specificity. For instance, the development of 6-thioguanine for leukemia treatment demonstrated the potential of sulfur substitutions at position 6.

Parallel advancements in synthetic chemistry enabled precise substitutions at previously inaccessible positions. The 2002 synthesis of purine-based Hsp90 inhibitors exemplified this progress, where researchers introduced bulky substituents at position 8 to achieve nanomolar binding affinities. Contemporary strategies, as seen in antitubercular purine-piperazine hybrids and adenosine receptor ligands, combine multiple substitutions to address polypharmacological challenges.

Significance of Purine Derivatives as Pharmacological Templates

Purines serve as privileged scaffolds due to their inherent biocompatibility and structural versatility. The bicyclic purine core permits substitutions at eight distinct positions (N1, N3, N7, N9, C2, C6, C7, C8), enabling precise modulation of electronic, steric, and hydrogen-bonding properties. This adaptability is exemplified by:

- Antiviral agents : 2,6-Diaminopurine derivatives inhibit HIV reverse transcriptase through competitive binding at the catalytic site.

- Anticancer therapeutics : 8-Arylsulfonamide purines induce proteasomal degradation of oncogenic kinases via Hsp90 inhibition.

- Neurological modulators : 8-Benzylaminoxanthines achieve sub-100 nM affinity for adenosine A2A receptors through optimized hydrophobic interactions.

The compound under investigation extends this paradigm through its unique substitution pattern. The 7-(4-fluorobenzyl) group introduces aromatic π-stacking potential, while the 8-(2-(diethylamino)ethyl)amino chain provides both basicity and conformational flexibility—features critical for membrane penetration and target engagement.

Classification Within the Purine Derivative Family

This molecule belongs to the 1H-purine-2,6-dione subclass, characterized by:

- Core modifications : A 3-methyl group at N3 stabilizes the lactam tautomer, enhancing metabolic stability compared to unmethylated analogs.

- Position 7 substitution : The 4-fluorobenzyl moiety places it among 7-arylalkylpurines, a group noted for enhanced blood-brain barrier permeability in adenosine receptor ligands.

- Position 8 functionalization : The diethylaminoethylamino side chain aligns with recent trends in incorporating basic amines to improve solubility and receptor binding kinetics.

Comparative analysis with related structures reveals its hybrid nature:

- Similar to antitubercular compound 6d from Kim et al., which features a 5-phenylpyridin-2-yl group, this molecule replaces the pyridine with a fluorobenzyl system for reduced aromatic stacking energy.

- Unlike the piperazine-linked purines in tuberculosis research, its ethylamino side chain avoids potential hERG channel interactions associated with cyclic amines.

Research Significance of Position-Specific Substitutions on the Purine Scaffold

The strategic placement of substituents in this compound addresses key challenges in purine-based drug design:

Position 7 (4-fluorobenzyl):

- Fluorine's electronegativity enhances binding through dipole interactions with aromatic residues in target proteins.

- Benzyl groups at this position have been shown to occupy hydrophobic pockets in adenosine receptors, as demonstrated by 8-benzylaminoxanthines with K_i < 100 nM.

Position 8 (2-(diethylamino)ethylamino):

- The ethylenediamine linker provides rotational freedom, allowing the terminal diethylamine to adopt multiple protonation states across physiological pH.

- Basic amines at this position improve water solubility, addressing a common limitation of highly aromatic purine derivatives.

Position 3 (Methyl):

属性

IUPAC Name |

8-[2-(diethylamino)ethylamino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN6O2/c1-4-25(5-2)11-10-21-18-22-16-15(17(27)23-19(28)24(16)3)26(18)12-13-6-8-14(20)9-7-13/h6-9H,4-5,10-12H2,1-3H3,(H,21,22)(H,23,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWCSDDOEWQDLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=NC2=C(N1CC3=CC=C(C=C3)F)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Alkylation: The purine core is alkylated at the 7-position with 4-fluorobenzyl bromide under basic conditions.

Amination: The 8-position is then functionalized with a diethylaminoethyl group through nucleophilic substitution.

Methylation: The 3-position is methylated using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the purine ring, potentially reducing double bonds within the heterocycle.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Reduced purine derivatives.

Substitution: Substituted fluorobenzyl derivatives.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study purine metabolism and its effects on cellular processes. It can be used to investigate enzyme interactions and inhibition.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving purine metabolism.

Industry

In the industrial sector, it can be used in the synthesis of advanced materials and as a precursor for other valuable chemical entities.

作用机制

The mechanism of action of 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes involved in purine metabolism, thereby affecting cellular nucleotide levels. The fluorobenzyl group could enhance binding affinity to certain receptors or enzymes, modulating their activity.

相似化合物的比较

Substituent Effects at Position 7

The 7-position substituent significantly influences lipophilicity and target interaction. Key comparisons include:

Substituent Effects at Position 8

The 8-position modifications dictate biological activity and pharmacokinetics:

The tertiary amine in the target compound’s diethylaminoethyl group may enhance blood-brain barrier penetration compared to hydroxyethyl or pyridinyloxy groups, though this requires empirical validation .

Key Research Findings

Substituent-Driven Selectivity: Position 8 modifications (e.g., diethylaminoethyl vs. hydroxyethyl) can switch activity from CNS modulation to peripheral targets .

Fluorine Impact: The 4-fluoro group in the target compound improves metabolic stability compared to non-halogenated benzyl analogs .

Comparative Potency: NCT-501 (7-isopentyl, 8-aldehyde) shows nanomolar ALDH1A1 inhibition, suggesting the target compound’s 4-fluorobenzyl group may reduce potency but increase specificity .

生物活性

The compound 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Formula

- Molecular Formula : C21H30N6O2

- CAS Number : 476481-94-4

Structural Features

The compound features a purine core substituted with:

- A diethylaminoethyl side chain,

- A 4-fluorobenzyl group,

- A methyl group at the 3-position.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been suggested that compounds with similar structures can inhibit lysosomal phospholipases, which play critical roles in lipid metabolism and cellular signaling .

- Antifungal Activity : Some derivatives of purine compounds have shown antifungal properties against various pathogens, indicating potential therapeutic applications .

Pharmacological Studies

A variety of studies have explored the pharmacological profile of this compound:

Antifungal Activity

In a study evaluating antifungal effects, derivatives similar to this compound demonstrated varying degrees of activity against pathogens such as Fusarium oxysporum and C. mandshurica, with specific IC50 values indicating potency .

Case Study: Lysosomal Phospholipase Inhibition

A significant study highlighted the inhibition of lysosomal phospholipase A2 by cationic amphiphilic drugs, suggesting that compounds like this compound may share similar pathways in inducing phospholipidosis .

Comparative Biological Activity Table

常见问题

Q. What are the recommended synthetic pathways for preparing 8-((2-(diethylamino)ethyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione?

Methodological Answer: Synthesis typically involves nucleophilic substitution at the 8-position of the purine core. A validated approach includes:

- Step 1: Bromination or chlorination of the parent xanthine derivative (e.g., 8-bromo-3-methylpurine-2,6-dione) to activate the 8-position for substitution .

- Step 2: Reaction with 2-(diethylamino)ethylamine under reflux in anhydrous DMF or THF, using a base like triethylamine to deprotonate the amine .

- Step 3: Introduction of the 4-fluorobenzyl group at the 7-position via alkylation, often using KCO as a base in DMSO at 60°C .

Validation: Confirm purity via H/C NMR (e.g., δ 7.2–7.4 ppm for fluorobenzyl protons) and HPLC (≥95% purity) .

Q. How can researchers verify the structural integrity of this compound after synthesis?

Methodological Answer:

- Spectroscopic Analysis:

- NMR: Key peaks include:

- δ 2.5–3.0 ppm (diethylaminoethyl protons),

- δ 4.5–5.0 ppm (N-CH-benzyl linkage),

- δ 10.5–11.0 ppm (purine NH) .

- IR: Confirm carbonyl stretches at 1680–1700 cm (C=O) and C-F stretches at 1220–1250 cm .

- Mass Spectrometry: ESI-MS should show [M+H] at m/z consistent with the molecular formula (e.g., CHFNO, calculated m/z 449.23) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

- Core Modifications:

- Vary the 7-position substituent (e.g., replace 4-fluorobenzyl with 2-chlorobenzyl or octyl groups) to assess hydrophobicity effects on membrane permeability .

- Modify the 8-position diethylaminoethyl group (e.g., replace with morpholinyl or piperazinyl moieties) to alter charge distribution and receptor binding .

- Experimental Design:

- Use in silico tools (e.g., ChemAxon’s MarvinSketch) to predict logP, pKa, and molecular polar surface area (PSA) .

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC values for adenosine receptors) .

Q. How should researchers resolve contradictions in reported bioactivity data for structurally analogous purine-diones?

Methodological Answer:

- Case Study: Conflicting IC values for 8-substituted purines (e.g., chloro vs. amino derivatives) may arise from assay conditions.

- Resolution Protocol:

- Standardize assay buffers (e.g., pH 7.4 PBS vs. Tris-HCl) and temperature (25°C vs. 37°C) to minimize variability .

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

- Perform meta-analysis of published datasets to identify outliers or trends in substituent effects .

Q. What computational strategies are effective for predicting covalent binding mechanisms of this compound with biological targets?

Methodological Answer:

- Covalent Docking: Use tools like CovaDOTS to model nucleophilic attack by cysteine residues (e.g., Cys in kinase targets) on the purine core .

- QM/MM Simulations: Calculate activation energies for bond formation between the purine’s electrophilic sites (e.g., C8) and thiol groups .

- Validation: Compare predicted binding poses with X-ray crystallography data of inhibitor-enzyme complexes .

Methodological Challenges

Q. How can researchers improve the yield of the 8-position diethylaminoethyl substitution step?

Methodological Answer:

- Optimization Variables:

- Solvent polarity (e.g., DMF > THF for polar transition states) .

- Temperature (e.g., 80°C for faster kinetics vs. room temperature for selectivity) .

- Catalyst screening (e.g., KI for bromide intermediates) .

- Yield Analysis: Use DOE (Design of Experiments) to identify critical factors. For example, a 2 factorial design testing solvent, temperature, and catalyst .

Q. What strategies mitigate degradation of the fluorobenzyl group during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。